molecular formula C46H72N2O2S2 B6324904 2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1044598-80-2

2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No. B6324904
CAS RN: 1044598-80-2
M. Wt: 749.2 g/mol
InChI Key: ILGXCBVXJXFCGR-UHFFFAOYSA-N
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Description

This compound is a type of diketopyrrolopyrrole (DPP) monomer . It is also known as Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’]-terthiophene]-5,5’'-diyl] .


Synthesis Analysis

The synthesis of this compound involves electropolymerization of the bisthienyl-substituted diketopyrrolopyrrole monomer . The specific details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular formula of this compound is C20H28N4O4 . The molecular weight is 388.5 g/mol . The structure is complex, with multiple functional groups and a large number of atoms .


Chemical Reactions Analysis

This compound is used as a hole-transport material in perovskite solar cells . The charge separation time is similar to that of spiro-OMeTAD, but the amount of nongeminate recombination is different .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 388.5 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 9 rotatable bonds . The topological polar surface area is 105 Ų .

Scientific Research Applications

Organic Electronics and Photovoltaics

Research has shown significant interest in using the diketopyrrolopyrrole (DPP) derivative, similar to 2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, in the development of organic electronics and photovoltaic devices. For example, one study highlights the synthesis and characterization of DPP-based conjugated polymers with bithiophene and biselenophene, designed for organic thin-film transistors. These polymers exhibit promising optical, electrochemical, morphological, and charge transport properties, indicating their potential as high-performance semiconductors in organic electronics (Kim et al., 2019). Another study introduces a novel electron-deficient derivative of pyrrolo[3,4-c]pyrrole-1,4 (2H,5H)-dione for polymer solar cells, demonstrating significant improvement in power conversion efficiency when used as a building block in photovoltaic devices (Gironda et al., 2012).

High-Performance Polymer Semiconductors

The incorporation of DPP units into conjugated polymers has been explored for creating high-performance polymer semiconductors. One study presents the development of such polymers with applications in both organic thin-film transistors and organic photovoltaics, achieving high hole mobility and power conversion efficiency due to the ordered polymer chain packing and strong intermolecular interactions (Li et al., 2012).

Organic Field-Effect Transistors

The field-effect charge transport properties of DPP-based donor–acceptor copolymer semiconductors have been extensively studied, indicating their suitability for use in organic field-effect transistors (OFETs). Such polymers exhibit ambipolar charge transport, showcasing their versatility in electronic applications (Wu et al., 2011).

Luminescent and Electrochemical Applications

Additionally, DPP derivatives have been utilized in the synthesis of highly luminescent polymers, which could have applications in optoelectronic devices due to their strong fluorescence and quantum yield. This demonstrates the compound's potential beyond photovoltaics and transistors, expanding into lighting and display technologies (Zhang & Tieke, 2008).

Mechanism of Action

Target of Action

The primary target of the compound, also known as 2,5-Di(2-C6C10)-3,6-di(thiophen-2-yl)-diketopyrrolopyrrole, is the hole-transport layer (HTL) in perovskite solar cells . The compound acts as a polymeric hole-transport material, facilitating the movement of positive charge carriers (holes) within the solar cell .

Mode of Action

The compound interacts with its target by enabling charge separation and recombination kinetics in the solar cell . It has been found to enable a similar charge separation time (<∼4.8 ps) to the spiro-OMeTAD, a commonly used hole transport material . The amount of nongeminate recombination is different . Specifically, the polymeric hole-transport layer (HTL) slows down the second-order recombination much less than spiro-OMeTAD .

Biochemical Pathways

The compound affects the pathway of charge transportation in solar cell devices . By interacting with the hole-transport layer, it influences the dynamics of charge separation and recombination, which are crucial processes in the conversion of light into electricity within the solar cell .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in this context, it can be loosely related to the compound’s behavior within the solar cell. The compound’s properties, such as its structure and electrical characteristics, impact its performance as a hole-transport material .

Result of Action

The result of the compound’s action is an improvement in the performance of perovskite solar cells . A solar cell with an optimized configuration using this compound as the hole-transport material showed a power conversion efficiency of 14.78% .

properties

IUPAC Name

2,5-bis(2-hexyldecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H72N2O2S2/c1-5-9-13-17-19-23-29-37(27-21-15-11-7-3)35-47-43(39-31-25-33-51-39)41-42(45(47)49)44(40-32-26-34-52-40)48(46(41)50)36-38(28-22-16-12-8-4)30-24-20-18-14-10-6-2/h25-26,31-34,37-38H,5-24,27-30,35-36H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGXCBVXJXFCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCC)CCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H72N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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